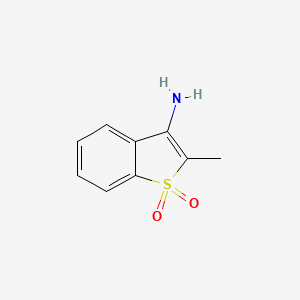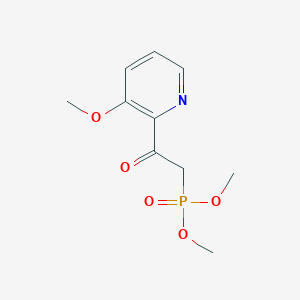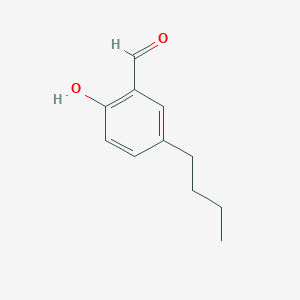
5-Butyl-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It is a general chemical reactant/reagent used in the synthesis of Vanadium (V) amino phenolato antitumor agents . It also participates in the synthesis of Schiff base appended porphyrazine .
Synthesis Analysis
5-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of various organic ligands. For instance, it is used in the synthesis of Schiff base appended porphyrazine . It is also used in the synthesis of Vanadium (V) amino phenolato antitumor agents and dibutyltin complexes for their cytotoxic activity .
Molecular Structure Analysis
The molecular formula of 5-tert-Butyl-2-hydroxybenzaldehyde is C11H14O2 and its molecular weight is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .
Chemical Reactions Analysis
5-tert-Butyl-2-hydroxybenzaldehyde is a general chemical reactant/reagent that participates in various chemical reactions. It is used in the synthesis of Schiff base appended porphyrazine . It is also used in the synthesis of Vanadium (V) amino phenolato antitumor agents and dibutyltin complexes for their cytotoxic activity .
Physical And Chemical Properties Analysis
5-tert-Butyl-2-hydroxybenzaldehyde has a refractive index of n20/D 1.539 (lit.) . It has a boiling point of 251-252 °C/729 mmHg (lit.) . The density of this compound is 1.039 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Quantum Chemical Analysis
5-Butyl-2-hydroxybenzaldehyde has been a subject of interest in quantum chemical studies. One study explored its molecular structure, spectroscopic properties (FT-IR, FT-Raman, UV-vis, NMR), and molecular docking capabilities, particularly against influenza viral proteins. This analysis included quantum chemical computations using density functional theory, highlighting its potential in bioactivity and molecular electronic parameter studies (Mary & James, 2020).
Synthesis and Characterization
The synthesis of derivatives of this compound, such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, has been investigated for various applications. These studies focus on optimizing reaction conditions and characterizing the synthesized compounds, which can be crucial for developing new materials or pharmaceuticals (Longchao, 2013).
Catalytic and Oxidative Properties
Research has also been conducted on the use of this compound in forming complexes that act as catalysts. For instance, complexes formed with this compound have been used in the microwave-assisted oxidation of alcohols, demonstrating its utility in catalytic processes (Sutradhar et al., 2016).
Adsorbent Material Development
Another significant application is in the development of composite adsorbents. A study demonstrated the use of this compound thiosemicarbazone immobilized onto mesoporous silica for efficient palladium (Pd(II)) detection, separation, and recovery. This highlights its potential in environmental applications, particularly in the recovery of valuable metals from waste samples (Awual et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is a 5-substituted 2-hydroxy aromatic aldehyde . Aromatic aldehydes are often involved in various biochemical reactions and can interact with a variety of biological targets.
Mode of Action
It is known that aromatic aldehydes can participate in various chemical reactions, such as the formation of schiff bases . Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.
Biochemical Pathways
It is known that this compound participates in the synthesis of schiff base appended porphyrazine . Porphyrazines are macrocyclic compounds that have been studied for their potential applications in photodynamic therapy, a treatment method that uses light to activate a photosensitizer, leading to the production of reactive oxygen species that can kill cancer cells.
Pharmacokinetics
For instance, 5-Butyl-2-hydroxybenzaldehyde has a molecular weight of 178.23 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
It is known that this compound can participate in the synthesis of schiff base appended porphyrazine , which can produce reactive oxygen species when activated by light. This can lead to cellular damage and death, particularly in cancer cells.
Propiedades
IUPAC Name |
5-butyl-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-8,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFTNYYIDMHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

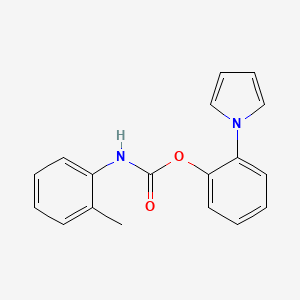
![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)
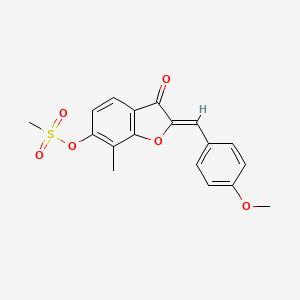
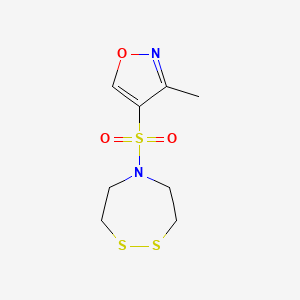

![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)
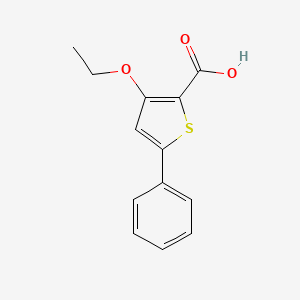
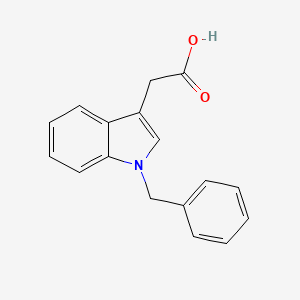
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
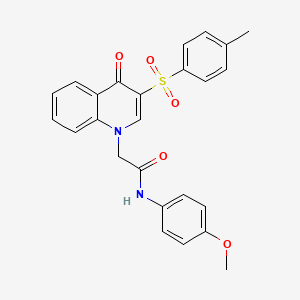
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)
